Tert-butyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride
Description
Tert-butyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride is a chiral cyclohexane derivative featuring a tert-butyl ester group and an amino substituent at the 1- and 2-positions, respectively. The stereochemistry (1S,2R) distinguishes it from related diastereomers and positional isomers. Such compounds are often intermediates in pharmaceutical synthesis, particularly in the development of peptidomimetics or small-molecule drugs where stereochemical control is critical. The tert-butyl group enhances steric protection of the carboxylate moiety, while the hydrochloride salt improves solubility for synthetic manipulation .
Properties
Molecular Formula |
C11H22ClNO2 |
|---|---|
Molecular Weight |
235.75 g/mol |
IUPAC Name |
tert-butyl (1S,2R)-2-aminocyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H21NO2.ClH/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12;/h8-9H,4-7,12H2,1-3H3;1H/t8-,9+;/m0./s1 |
InChI Key |
DWKALJMROLTJPM-OULXEKPRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CCCC[C@H]1N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCCC1N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Industrial Production Methods
Industrial production methods for this compound often involve the cyclopropanation of di-tert-butyl malonate with 1,2-dibromoethane, followed by the transformation of one of the tert-butoxycarbonyl groups into the amino group .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Tert-butyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride is widely used in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs include diastereomers, enantiomers, and positional isomers. Key comparisons are outlined below:
Diastereomeric Comparison: (1R,2R)- vs. (1S,2R)-Isomer
The diastereomer tert-butyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride shares the same molecular formula (C₁₁H₂₂ClNO₂) and functional groups but differs in stereochemistry. Diastereomers exhibit distinct physical properties:
- Crystallinity and Solubility : Differences in hydrogen-bonding networks due to stereochemistry may alter melting points and solubility profiles. For example, the (1S,2R)-isomer may crystallize in a different space group compared to the (1R,2R)-form, as inferred from SHELX-based crystallographic refinements .
- Synthetic Utility : The (1S,2R)-configuration might favor specific enantioselective reactions in drug synthesis, whereas the (1R,2R)-isomer could exhibit divergent reactivity .
Positional Isomer: tert-Butyl (1R,3S)-3-aminocyclohexane-1-carboxylate Hydrochloride
This positional isomer (CAS 2307777-71-3) relocates the amino group to the 3-position, resulting in distinct steric and electronic effects:
- Molecular Formula: C₁₁H₂₂ClNO₂ (identical molecular weight: 235.75 g/mol) .
- For instance, the cyclohexane ring adopts different chair conformations to minimize steric clash between substituents.
- Reactivity: The 3-amino isomer may exhibit reduced nucleophilicity compared to the 2-amino derivative due to increased steric hindrance from the tert-butyl group.
Enantiomeric Pair: (1S,2R)- vs. (1R,2S)-Isomer
Enantiomers share identical physical properties (e.g., melting point, solubility) but differ in optical rotation. The (1S,2R)-enantiomer’s biological activity (e.g., receptor binding) could contrast sharply with its mirror image, underscoring the importance of stereochemical purity in pharmaceutical applications.
Research Findings and Implications
- Crystallographic Analysis : SHELX software is widely employed for refining crystal structures of such compounds, though experimental data for the (1S,2R)-isomer remains sparse.
- Synthetic Challenges : The tert-butyl group’s bulkiness complicates purification of diastereomers, often requiring chiral chromatography or recrystallization.
- Biological Relevance : Positional isomers like the (1R,3S)-derivative may serve as controls in structure-activity relationship (SAR) studies to optimize pharmacokinetic properties .
Q & A
Q. What role does this compound play in resolving racemic mixtures via diastereomeric crystallization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
